molecular formula C13H7BrClFO B1292327 4-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-62-3

4-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1292327
CAS No.: 951890-62-3
M. Wt: 313.55 g/mol
InChI Key: ZAAQNICBNUSUCK-UHFFFAOYSA-N
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Description

4-Bromo-4’-chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-chloro-3’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride derivatives and halogenated benzenes in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of 4-Bromo-4’-chloro-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The purification steps may include recrystallization and chromatography techniques to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or hydrocarbons.

Common Reagents and Conditions:

    Substitution: NaOH, KOtBu, solvents like dimethyl sulfoxide (DMSO), temperatures around 50-100°C.

    Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures around 0-50°C.

    Reduction: LiAlH4, NaBH4, solvents like tetrahydrofuran (THF), temperatures around 0-25°C.

Major Products:

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

4-Bromo-4’-chloro-3’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

  • 4-Bromo-4’-fluorobenzophenone
  • 4-Chloro-4’-fluorobenzophenone
  • 4-Bromo-4’-chlorobenzophenone

Comparison:

  • 4-Bromo-4’-fluorobenzophenone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
  • 4-Chloro-4’-fluorobenzophenone: Lacks the bromine atom, potentially affecting its chemical properties and applications.
  • 4-Bromo-4’-chlorobenzophenone: Lacks the fluorine atom, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

(4-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQNICBNUSUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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